molecular formula C30H25N3O6 B12511869 2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate

2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate

Cat. No.: B12511869
M. Wt: 523.5 g/mol
InChI Key: WWQYTEPUEUNBOM-UHFFFAOYSA-N
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Description

This compound is an N-hydroxysuccinimide (NHS) active ester of an Fmoc-protected tryptophan derivative. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino acid during solid-phase peptide synthesis (SPPS) . The 2,5-dioxopyrrolidin-1-yl (succinimidyl) ester enhances reactivity in coupling reactions, enabling efficient amide bond formation with amino groups . The indole moiety in the side chain is characteristic of tryptophan, making this compound critical for introducing tryptophan residues or analogs into synthetic peptides. Its applications span pharmaceutical research, particularly in synthesizing peptides with tailored biophysical or functional properties .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQYTEPUEUNBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Structural Features and Synthetic Challenges

Structural Breakdown

Component Function References
Fmoc Group Protects amino group; removable via piperidine in DMF.
2,5-Dioxopyrrolidinyl Enhances stability; ester linkage enables selective cleavage.
1H-Indol-3-yl Contributes to π-π interactions; critical for bioactivity.

Synthetic Challenges

  • Stereochemical Control : Maintaining the (S)-configuration at the propanoate’s C2 carbon.
  • Ester Stability : Preserving the 2,5-dioxopyrrolidinyl ester under acidic/basic conditions.
  • Side Reactions : Avoiding epimerization or Fmoc group degradation during activation.

Stepwise Synthesis Pathways

Synthesis of the Fmoc-Protected Propanoic Acid Intermediate

The propanoate backbone with Fmoc and indole groups is synthesized via:

Step 1: Fmoc Protection of the Amino Group

Reagents :

  • Fmoc-N-hydroxysuccinimide ester (e.g., Na-Fmoc-L-tryptophan N-hydroxysuccinimide ester).
  • Base : N,N-diisopropylethylamine (DIPEA).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure :

  • React the amino acid (e.g., L-tryptophan derivative) with Fmoc-N-hydroxysuccinimide ester in DCM/THF.
  • Stir at room temperature (RT) for 12–24 hours.
  • Purify via column chromatography.
Step 2: Introduction of the Indole Group

Methods :

  • Direct Alkylation : Use methyl iodide (MeI) with DIPEA for side-chain functionalization.
  • Coupling Reactions : Employ HATU or HBTU for peptide bond formation with indole-containing fragments.

Esterification with 2,5-Dioxopyrrolidin-1-ol

The esterification step is critical for forming the final compound.

Method 1: Carbodiimide-Mediated Coupling

Reagents :

  • Activating Agent : N,N-dicyclohexylcarbodiimide (DCC).
  • Catalyst : 4-Dimethylaminopyridine (DMAP).
  • Alcohol : 2,5-Dioxopyrrolidin-1-ol.

Procedure :

  • Activate the propanoic acid derivative with DCC and DMAP in DMF or DCM.
  • Add 2,5-dioxopyrrolidin-1-ol under anhydrous conditions.
  • Stir at RT for 4–6 hours.
  • Remove byproducts via filtration and precipitate with diethyl ether.

Yield : ~85% (estimated from analogous reactions).

Method 2: HATU-Assisted Coupling

Reagents :

  • Activating Agent : N-Hexamethylene diisocyanate tetramethyluronium hexafluorophosphate (HATU).
  • Base : N,N-diisopropylethylamine (DIPEA).

Procedure :

  • Dissolve the propanoic acid derivative in DMF.
  • Add HATU and DIPEA, pre-activate for 3 minutes.
  • Add 2,5-dioxopyrrolidin-1-ol and stir at RT for 1–4 hours.
  • Purify via HPLC.

Yield : ~90% (reported for similar esterifications).

Optimization of Reaction Conditions

Parameter Optimal Conditions Impact on Yield/Stability References
Solvent DMF or DCM Enhances solubility of reagents.
Temperature 0–25°C Minimizes epimerization.
Catalyst DMAP or DIEA Accelerates coupling kinetics.
Reaction Time 1–6 hours Balances yield and side reactions.

Key Findings :

  • Low-Temperature Activation : Prevents racemization of the (S)-configuration.
  • Green Chemistry : Calcium(II) iodide or trimethyltin hydroxide alternatives reduce toxicity.

Analytical Characterization and Purity Assessment

Spectroscopic Analysis

Technique Key Observations References
1H NMR Peaks for Fmoc (7.3–7.8 ppm), indole (6.9–7.2 ppm).
13C NMR Carboxylate signal at ~170 ppm; dioxopyrrolidinyl carbonyls at ~160–165 ppm.
HRMS [M+H]+ ion matches calculated mass (e.g., 523.5 g/mol for related compounds).

Chromatographic Purity

Method Purity (>95%) Achieved Via References
HPLC Reverse-phase C18 column with acetonitrile/water gradient.
UPLC-MS Monitoring reaction completion in real-time.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations References
DCC/DMAP High yield, mild conditions. Requires anhydrous conditions.
HATU/DIEA Fast kinetics, minimal side reactions. Expensive reagents.
Mitsunobu Reaction Retains stereochemistry. Limited scalability.

Chemical Reactions Analysis

Types of Reactions

Fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester primarily undergoes substitution reactions. The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide .

Common Reagents and Conditions

    Base: Piperidine in dimethylformamide is commonly used for deprotection.

    Coupling Reagents: Dicyclohexylcarbodiimide and N-hydroxysuccinimide are used for ester formation.

Major Products

The major product formed from the deprotection of fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester is tryptophan with a free amino group, which can then participate in further peptide coupling reactions .

Scientific Research Applications

Fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester involves the protection of the amino group of tryptophan. The fluorenylmethyloxycarbonyl group forms a stable carbamate linkage with the amino group, preventing unwanted reactions during peptide synthesis. The protecting group can be removed under basic conditions, revealing the free amino group for further coupling reactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fmoc-Protected Active Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Side Chain Key Features/Applications Reference
2,5-Dioxopyrrolidin-1-yl 2-{[(Fmoc)amino]}-3-(1H-indol-3-yl)propanoate (Target) C₃₀H₂₅N₃O₆ ~523.54 Indole Incorporates tryptophan; used in SPPS for hydrophobic or aromatic interactions .
(2R)-2-(Fmoc-amino)-3-phenylpropanoate NHS ester C₂₈H₂₄N₂O₆ ~484.50 Phenyl Phenylalanine derivative; high coupling efficiency due to less steric hindrance .
2-{[(Fmoc)amino]}-3,3,3-trifluoropropanoate C₂₀H₁₇F₃N₂O₄ 406.35 Trifluoromethyl Introduces fluorinated residues for metabolic stability or NMR studies .
6-{[(Fmoc)amino]}hexanoate NHS ester C₂₈H₃₀N₂O₆ 514.55 Hexanoic acid linker Used as a spacer in bioconjugation or peptide-polymer hybrids .
(R)-2-(Fmoc-amino)-3-(3,5-difluorophenyl)propanoic acid C₂₅H₂₀F₂N₂O₄ 462.43 Difluorophenyl Fluorinated aromatic side chain for enhanced bioavailability .

Reactivity and Stability

  • However, the succinimidyl ester ensures rapid activation in polar aprotic solvents (e.g., DMF or acetonitrile).
  • Trifluoropropanoate Analogue: The electron-withdrawing CF₃ group may reduce nucleophilic reactivity but improves resistance to enzymatic degradation .
  • Hexanoate Linker: The extended aliphatic chain increases hydrophobicity, requiring optimized solvent systems (e.g., CPME/MeCN mixtures) to prevent aggregation .

Research Findings and Data

Stability Considerations

  • NHS esters are moisture-sensitive; the indole-containing compound requires storage at –20°C under inert gas to prevent hydrolysis .
  • Shelf life varies: phenylalanine derivatives show >90% purity after 6 months, while bulkier analogues (e.g., indole) may degrade faster .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate, often referred to as a derivative of tryptophan, is a compound of significant interest in biochemical research. This article explores its biological activity, including mechanisms of action, potential applications in drug development, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C25H26N2O6
  • Molecular Weight : 450.48 g/mol
  • CAS Number : 201026-08-6

The biological activity of this compound is largely attributed to its structure, which allows it to interact with various biological targets. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group in peptide synthesis, facilitating the formation of peptide bonds without interference from the amino group of tryptophan. Upon deprotection under basic conditions, the free amino group can participate in further reactions, making it useful in synthesizing bioactive peptides.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in malignant cells.
    • Case Study : A study demonstrated that Fmoc-protected tryptophan derivatives exhibited cytotoxic effects against breast cancer cells, suggesting potential use as anticancer agents.
  • Antimicrobial Properties :
    • Certain analogs have demonstrated antimicrobial activity against various pathogens.
    • Case Study : Research indicated that modifications to the indole structure could enhance antimicrobial efficacy against resistant strains of bacteria.
  • Neuroprotective Effects :
    • Compounds related to tryptophan are known to influence serotonin pathways and may have neuroprotective properties.
    • Research Findings : In vitro studies suggest that these compounds can modulate neurotransmitter release and may be beneficial in treating neurodegenerative diseases.

Applications in Drug Development

The ability to modify the amino acid structure through Fmoc protection makes this compound valuable in drug development:

  • Peptide Synthesis : It is extensively used in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides that can serve as therapeutic agents.
  • Bioconjugation : The compound can be utilized to create peptide-drug conjugates that enhance the delivery and efficacy of drugs.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Fmoc-TryptophanAnticancer (breast cancer cells)
Fmoc-Indole DerivativeAntimicrobial (bacterial strains)
Fmoc-Tryptophan AnalogNeuroprotective (modulation of neurotransmitters)

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